molecular formula C10H14N2O3 B13189095 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13189095
M. Wt: 210.23 g/mol
InChI Key: WKTVPZNQDJHUNE-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a 2,2-dimethylpropyl-substituted aldehyde with cyanoacetamide, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific functional groups and the versatility it offers in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential as a scaffold for drug design set it apart from other similar compounds.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)4-7-11-5-6(9(14)15)8(13)12-7/h5H,4H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

WKTVPZNQDJHUNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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